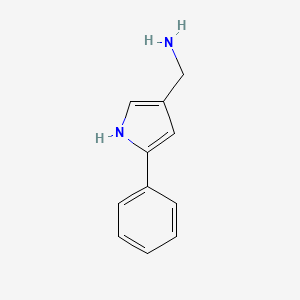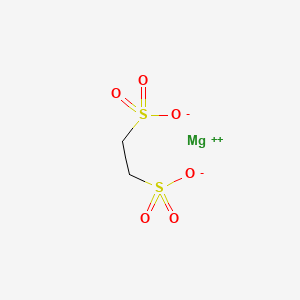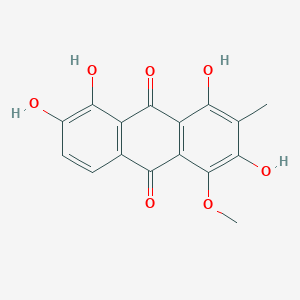
2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione typically involves the oxidation of precursor anthracene derivatives. One common method includes the use of vanadium pentoxide (V2O5) as a catalyst in a gas-phase oxidation process. The reaction is carried out at elevated temperatures around 389°C, where the precursor is vaporized and mixed with air before entering the oxidation chamber .
Industrial Production Methods
In industrial settings, the compound can be produced using a liquid-phase oxidation method. This involves dissolving the precursor in a solvent like trichlorobenzene and adding nitric acid while maintaining the reaction temperature between 105-110°C. The by-products are removed, and the solvent is evaporated under reduced pressure to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and vanadium pentoxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives .
Applications De Recherche Scientifique
2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Research is ongoing to explore its use in developing new drugs, particularly for its antioxidant and anticancer properties.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which 2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. It can modulate oxidative stress pathways, inhibit certain enzymes, and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Trihydroxy-6-methylanthracene-9,10-dione: Known for its antiviral activity.
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone: Isolated from natural sources and studied for its biological properties
Uniqueness
2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives .
Propriétés
Numéro CAS |
183789-84-6 |
|---|---|
Formule moléculaire |
C16H12O7 |
Poids moléculaire |
316.26 g/mol |
Nom IUPAC |
2,4,5,6-tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O7/c1-5-11(18)9-10(16(23-2)12(5)19)13(20)6-3-4-7(17)14(21)8(6)15(9)22/h3-4,17-19,21H,1-2H3 |
Clé InChI |
ODOPMXBMMZFLCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
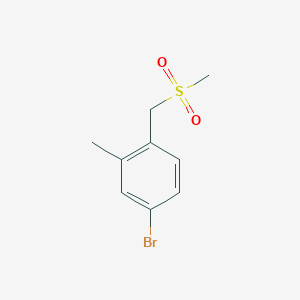
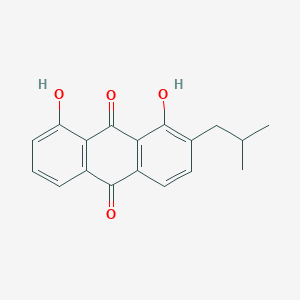

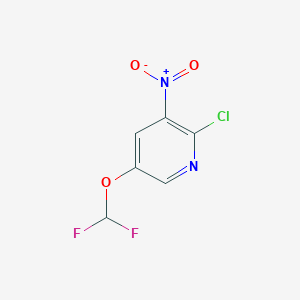
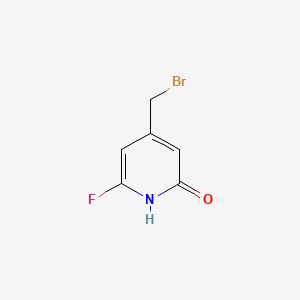
![2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)

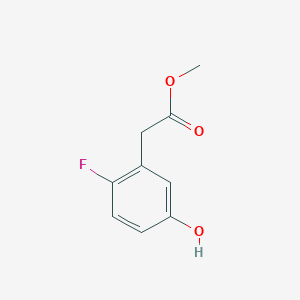
![2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B13144806.png)
![7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144813.png)
